molecular formula C13H10O2S B159814 2-(2-Thiophen-2-ylethenyl)benzoic acid CAS No. 1966-89-8

2-(2-Thiophen-2-ylethenyl)benzoic acid

Cat. No.: B159814
CAS No.: 1966-89-8
M. Wt: 230.28 g/mol
InChI Key: ISSJZCAENPGUEW-UHFFFAOYSA-N
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Description

2-(2-Thiophen-2-ylethenyl)benzoic acid is a benzoic acid derivative featuring a thiophene ring connected via an ethenyl (–CH=CH–) bridge at the ortho position of the benzene ring. Thiophene-containing benzoic acids are of interest in materials science, pharmaceuticals, and coordination chemistry due to their aromaticity, electronic properties, and capacity for π-π interactions .

Properties

IUPAC Name

2-(2-thiophen-2-ylethenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSJZCAENPGUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353378
Record name 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1966-89-8
Record name 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiophen-2-ylethenyl)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method includes the chloromethylation of thiophene using formaldehyde and concentrated hydrochloric acid to produce 2-(chloromethyl)thiophene. This intermediate is then reacted with triethyl phosphite to yield 2-thiophenemethylphosphonic acid diethyl ester. The final step involves the condensation of this ester with o-carboxybenzaldehyde in the presence of sodium methoxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chloromethylation, phosphonation, and condensation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiophen-2-ylethenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Thiophen-2-ylethenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thiophen-2-ylethenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, enhancing its efficacy as a pharmacological agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(2-Thiophen-2-ylethenyl)benzoic acid, differing in substituent position, linkage type, or functional groups:

Compound Name CAS RN Substituent Position Linkage Type Molecular Formula Key Features
2-(Thiophene-2-carbonyl)benzoic acid 46496-80-4 Ortho Carbonyl (–CO–) C₁₂H₈O₃S Enhanced electron-withdrawing effects
4-(Thiophen-2-yl)benzoic acid 29886-62-2 Para Direct C–S bond C₁₁H₈O₂S Planar structure, improved solubility
4-(Thiophen-2-ylmethylideneamino)benzoic acid 18015-03-7 Para Methylideneamino (–CH=N–) C₁₂H₉NO₂S Schiff base formation potential
2-(Thiophen-2-ylmethoxy)benzoic acid N/A Ortho Methoxy (–O–CH₂–) C₁₂H₁₀O₃S Increased steric hindrance
2-(4-Chlorobenzoyl)benzoic acid 85-56-3 Ortho Benzoyl (–CO–C₆H₄–Cl) C₁₄H₉ClO₃ Halogen substitution for reactivity

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-(Thiophene-2-carbonyl)benzoic acid) exhibit steric effects that may reduce crystallinity compared to para-substituted analogs .

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability:

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Notes
2-(Thiophene-2-carbonyl)benzoic acid 139.5–140 Moderate (DMF, DMSO) Hygroscopic; sensitive to humidity
4-(Thiophen-2-yl)benzoic acid Not reported High (Ethanol, Acetone) Stable under inert atmosphere
2-Thiophenecarboxylic acid (simpler analog) 134–136 High (Water, Methanol) Prone to decarboxylation at high temps
  • Target Compound Inference: The ethenyl linkage may lower melting points compared to carbonyl-linked analogs due to reduced polarity. Solubility in non-polar solvents (e.g., THF) could be higher than para-substituted derivatives .

Biological Activity

2-(2-Thiophen-2-ylethenyl)benzoic acid, a compound with the CAS number 1966-89-8, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring and a benzoic acid moiety. Its molecular formula is C12H10O2S, and it possesses a molecular weight of 218.27 g/mol. The presence of the thiophene ring may contribute to its biological activity, particularly in interactions with various biological targets.

Research indicates that this compound may interact with specific receptors and enzymes in biological systems. Its mechanism of action is believed to involve:

  • Receptor Binding : The compound has demonstrated binding affinity to various receptors, including GPR35, which is involved in inflammatory responses and other physiological processes .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and inflammation.

Antimicrobial Properties

Several studies have explored the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

Research has also investigated the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20

The IC50 values indicate that the compound exhibits cytotoxic effects at relatively low concentrations, making it a candidate for further development as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in 2021 evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The study concluded that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development.
  • Case Study on Anticancer Properties : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.

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